3-Bromopyridine-4-sulfonyl fluoride

Description

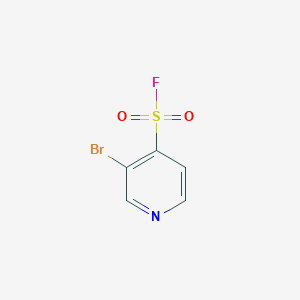

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyridine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASYIRVLOUAZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 3-Bromopyridine-4-sulfonyl fluoride

A Bifunctional Linchpin for Modular Drug Discovery & SuFEx Chemistry

Executive Summary

3-Bromopyridine-4-sulfonyl fluoride is a specialized heterocyclic building block that has emerged as a high-value intermediate in modern medicinal chemistry. It represents a bifunctional linchpin , combining two distinct and orthogonal reactive handles on a pyridine core:

-

A Sulfonyl Fluoride (SO₂F) at C4: A "SuFEx" (Sulfur-Fluoride Exchange) hub that provides a latent electrophile for covalent clicking with amines, phenols, and specific protein residues (e.g., Tyrosine, Lysine).

-

A Bromide (Br) at C3: A classic handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck).

This dual functionality allows researchers to use the molecule as a core scaffold to "stitch" together complex bioactive molecules, making it particularly valuable in Fragment-Based Drug Discovery (FBDD), PROTAC linker design, and the development of covalent inhibitors.

Physicochemical Specifications

The following data characterizes the core properties of 3-Bromopyridine-4-sulfonyl fluoride. Note: As a specialized reagent, some values are predicted based on structural analogs and standard cheminformatics models.

| Property | Specification | Notes |

| IUPAC Name | 3-Bromopyridine-4-sulfonyl fluoride | |

| CAS Number | 2229049-79-8 | |

| Molecular Formula | C₅H₃BrFNO₂S | |

| Molecular Weight | 240.05 g/mol | |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Dependent on purity/temperature; analogs often liquid. |

| Boiling Point | ~280°C (Predicted) | Decomposes at high heat; distill under vacuum. |

| Density | ~1.8 g/cm³ (Predicted) | High density due to Br/S/F atoms. |

| Solubility | DCM, THF, Acetonitrile, DMSO | Hydrophobic; sparingly soluble in water. |

| LogP (Predicted) | ~1.5 - 1.8 | Moderate lipophilicity. |

| Stability | Hydrolytically stable at neutral pH | Far superior stability compared to sulfonyl chlorides. |

Chemical Reactivity & Mechanism[1][2][3]

The utility of 3-Bromopyridine-4-sulfonyl fluoride lies in its orthogonal reactivity profile . The molecule allows for sequential functionalization without the need for extensive protecting groups.

3.1 The SuFEx Hub (C4-SO₂F)

Unlike sulfonyl chlorides (which are prone to rapid hydrolysis and non-specific reactivity), the sulfonyl fluoride moiety is remarkably stable.[1][2] It resists reduction, thermolysis, and hydrolysis under neutral conditions.

-

Activation: The S-F bond is activated only in the presence of specific catalysts (e.g., DBU, BEMP) or "Si-activation" (using silyl ethers/amines).

-

Mechanism: It undergoes a substitution at Sulfur(VI), releasing fluoride (F⁻) as the leaving group.[3] This reaction is defined as "SuFEx" (Sulfur Fluoride Exchange), a next-generation Click Chemistry reaction pioneered by K. Barry Sharpless.[1]

-

Target Residues: In biological contexts, it can covalently modify Tyrosine (via phenol) or Lysine (via amine) residues, making it a potent warhead for covalent probes.

3.2 The Cross-Coupling Handle (C3-Br)

The bromine atom at the 3-position is electronically activated by the adjacent electron-withdrawing sulfonyl group and the pyridine nitrogen.

-

Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.

-

Buchwald-Hartwig: Enables C-N bond formation with amines.

-

Orthogonality: Crucially, the SO₂F group is generally inert to standard Pd(0)/Pd(II) catalytic cycles. This allows chemists to perform cross-coupling first to build the skeleton, leaving the SO₂F warhead intact for a later "click" step.

3.3 Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

Caption: Orthogonal reactivity pathways. The C-Br bond allows scaffold elaboration via cross-coupling, while the SO₂F bond serves as a latent electrophile for SuFEx chemistry.

Synthesis & Manufacturing

While specific industrial routes are proprietary, the synthesis of 3-Bromopyridine-4-sulfonyl fluoride typically follows one of two robust pathways derived from commercially available precursors.

Route A: Oxidative Chlorination-Fluorination (From Thiol)

This is the most common laboratory-scale method.

-

Precursor: 3-Bromo-4-mercaptopyridine (or the disulfide).

-

Oxidation: Treatment with Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS) in aqueous acid converts the thiol to 3-Bromopyridine-4-sulfonyl chloride .

-

Fluorination: The unstable sulfonyl chloride is immediately treated with Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF) in acetonitrile to yield the stable sulfonyl fluoride .

Route B: Sandmeyer-Type Reaction (From Amine)

Used when the amine precursor is more accessible.

-

Precursor: 3-Bromo-4-aminopyridine.

-

Diazotization: Reaction with NaNO₂/HCl generates the diazonium salt.

-

Sulfonylation: Treatment with SO₂ and CuCl₂ (Meerwein reaction conditions) yields the sulfonyl chloride.

-

Fluorination: Conversion to sulfonyl fluoride via KF.

Caption: Primary synthetic routes. Route A (Thiol oxidation) is generally preferred for higher yields and cleaner conversion.

Applications in Drug Discovery[2][3][4][6][7][8][9]

5.1 Covalent Inhibitor Design

The SO₂F group is a "privileged warhead" for targeting non-catalytic amino acids. 3-Bromopyridine-4-sulfonyl fluoride allows medicinal chemists to install this warhead onto a pyridine scaffold that can engage in hydrogen bonding within the ATP-binding pocket of kinases.

-

Mechanism: The pyridine nitrogen accepts H-bonds, orienting the molecule; the SO₂F covalently modifies a proximal Tyrosine or Lysine.

5.2 PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) require precise linkers. This molecule serves as a rigid, aromatic connector.

-

Workflow: The Br-end is coupled to the E3 ligase ligand (e.g., Thalidomide derivative), and the SO₂F-end is clicked to the linker chain or the Target Protein ligand.

5.3 Fragment-Based Screening (FBDD)

Due to its low molecular weight (<250 Da) and high ligand efficiency, this molecule is an ideal member of covalent fragment libraries . It can be screened against protein targets to identify cryptic pockets where the SO₂F group can engage.

Handling & Safety Protocols

Hazard Classification:

-

Corrosive: Causes severe skin burns and eye damage (Skin Corr. 1B).

-

Reactivity: Stable to water but reacts violently with strong bases and reducing agents.

Storage:

-

Store in a cool, dry place (2-8°C recommended).

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis over long storage periods, although it is significantly more stable than the chloride analog.

Experimental Precaution:

-

Glassware: Avoid standard glassware for long-term storage if HF generation is suspected (rare, but possible upon decomposition). Use PTFE (Teflon) containers for bulk storage.

-

Waste: Dispose of as halogenated organic waste. Do not mix with strong alkaline waste streams to avoid uncontrolled fluoride release.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2][4] Angewandte Chemie International Edition.

-

Jones, L. H., et al. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." MDPI Catalysts.

-

Enamine Store. "3-Bromopyridine-4-sulfonyl fluoride Product Entry & Safety Data."

-

BenchChem. "Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine (Analogous Reactivity Guide)."

-

PubChem. "Compound Summary: 3-Bromo-4-fluoropyridine (Structural Analog Data)."

Sources

3-Bromopyridine-4-sulfonyl fluoride chemical structure and IUPAC name

An In-depth Technical Guide to 3-Bromopyridine-4-sulfonyl Fluoride: A Bifunctional Reagent for Covalent Drug Discovery

Executive Summary

3-Bromopyridine-4-sulfonyl fluoride is a specialized heterocyclic compound featuring two distinct and strategically important functional groups: a sulfonyl fluoride moiety and a bromo-pyridine core. This unique combination positions it as a powerful bifunctional building block for researchers in drug development and chemical biology. The sulfonyl fluoride group serves as a stable yet reactive electrophilic "warhead" for covalent modification of proteins, a cornerstone of modern covalent inhibitor design.[1][2] Concurrently, the 3-bromopyridine scaffold provides a versatile handle for diversification through well-established transition metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the molecule's structure, a proposed synthetic strategy, its unique reactivity profile, and its application in the development of targeted covalent probes and therapeutics.

Core Molecular Attributes

A precise understanding of the molecule's structure and properties is fundamental to its application. While direct, extensive experimental data for this specific compound is not widely published, its attributes can be reliably inferred from its constituent functional groups.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 4-position with a sulfonyl fluoride (-SO₂F) group.

Caption: Chemical structure of 3-Bromopyridine-4-sulfonyl fluoride.

IUPAC Name and Physicochemical Identifiers

The systematic name for this compound is 3-bromopyridine-4-sulfonyl fluoride . A summary of its key identifiers and predicted properties is provided below.

| Property | Value | Source |

| IUPAC Name | 3-bromopyridine-4-sulfonyl fluoride | - |

| Molecular Formula | C₅H₃BrFNO₂S | - |

| Molecular Weight | 255.05 g/mol | - |

| Monoisotopic Mass | 254.9052 Da | - |

| Canonical SMILES | C1=CN=C(C(=C1)S(=O)(=O)F)Br | - |

| InChIKey | (Predicted) | - |

| XlogP (Predicted) | ~1.5 - 2.0 | [3][4] |

Synthesis and Characterization

The synthesis of arylsulfonyl fluorides has evolved significantly, with modern methods offering high yields and functional group tolerance.[5][6] A direct one-step synthesis of 3-bromopyridine-4-sulfonyl fluoride from 3-bromopyridine is challenging due to the difficulty of selective C-H functionalization at the 4-position in the presence of the 3-bromo substituent. A more robust and plausible approach involves a multi-step sequence starting from a pre-functionalized precursor.

Proposed Synthetic Workflow

A logical synthetic route leverages a Sandmeyer-type reaction on an amino-substituted pyridine, followed by a halide exchange. This strategy provides excellent regiochemical control. The proposed workflow begins with 4-amino-3-bromopyridine.

Caption: Proposed synthetic workflow for 3-Bromopyridine-4-sulfonyl fluoride.

Detailed Experimental Protocol: Synthesis

This protocol is a representative, hypothetical procedure based on established methodologies for the synthesis of arylsulfonyl fluorides from anilines.[6]

Step 1: Diazotization and Conversion to Sulfonyl Chloride

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3-bromopyridine (1 eq.) in concentrated hydrochloric acid at 0-5 °C.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(II) chloride as a catalyst.

-

Reaction: Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution. Vigorous nitrogen evolution will be observed. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

Causality: The copper catalyst facilitates the conversion of the diazonium group to the sulfonyl chloride.

-

-

Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate or dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromopyridine-4-sulfonyl chloride.

Step 2: Halide Exchange to Sulfonyl Fluoride

-

Setup: Dissolve the crude 3-bromopyridine-4-sulfonyl chloride (1 eq.) in a suitable solvent such as acetonitrile.

-

Reagents: Add spray-dried potassium fluoride (KF, 2-3 eq.) and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide, 0.1 eq.).

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Causality: The phase-transfer catalyst is essential to shuttle the fluoride ion from the solid KF into the organic phase, enabling the nucleophilic substitution of chloride for fluoride on the sulfur atom.[6]

-

-

Purification: After cooling, filter off the inorganic salts. Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the final product, 3-bromopyridine-4-sulfonyl fluoride.

Analytical Characterization

The identity and purity of the final compound should be confirmed using a suite of standard analytical techniques:

-

¹⁹F NMR: A characteristic singlet or doublet (if coupled to protons) in the region typical for sulfonyl fluorides (+40 to +70 ppm) is expected.

-

¹H and ¹³C NMR: The spectra will show a pattern consistent with a 1,3,4-trisubstituted pyridine ring.

-

High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition by providing an accurate mass measurement matching the calculated value for C₅H₃BrFNO₂S.

Chemical Reactivity and Mechanistic Insights

The utility of 3-bromopyridine-4-sulfonyl fluoride stems from its two distinct reactive sites, which can be addressed using orthogonal chemical strategies.

The Sulfonyl Fluoride Moiety: A SuFEx "Warhead"

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept popularized by Sharpless and coworkers.[1] Unlike the highly reactive sulfonyl chlorides, sulfonyl fluorides exhibit a remarkable balance of stability and reactivity. They are generally stable to aqueous conditions and resistant to reduction but react efficiently with strong nucleophiles.[5]

In a biological context, this "tunable" reactivity is ideal. The sulfonyl fluoride acts as an electrophilic warhead that can form a stable covalent bond with nucleophilic amino acid residues on a protein target, such as serine, threonine, tyrosine, lysine, or histidine.[1] This reaction is often facilitated by the protein's local environment, which can activate the sulfonyl fluoride for attack.[2]

The 3-Bromopyridine Scaffold: A Handle for Cross-Coupling

The bromine atom on the pyridine ring serves as a classical handle for transition metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse molecular fragments to build out the core structure. Key reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[7]

-

Heck Reaction: Reaction with alkenes to form C-C bonds.[7]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

This functionality is crucial for optimizing the pharmacokinetic properties and target-binding affinity of a lead compound. The 3-bromopyridine motif is a common building block in pharmaceuticals for this reason.[8]

Applications in Drug Discovery and Chemical Biology

The bifunctional nature of 3-bromopyridine-4-sulfonyl fluoride makes it a valuable tool for addressing modern challenges in drug discovery.

Covalent Probe and Inhibitor Development

The primary application is in the design of targeted covalent inhibitors. The 3-bromopyridine portion can be elaborated into a scaffold that provides reversible binding affinity and selectivity for a protein target. Once the molecule is bound in the active site, the spatially-proximate sulfonyl fluoride warhead can react with a nearby nucleophilic residue to form an irreversible covalent bond, leading to potent and durable target inhibition.

Caption: Mechanism of action for a covalent inhibitor using the sulfonyl fluoride warhead.

Detailed Experimental Protocol: Protein Labeling Assay

This protocol describes a general workflow to test the covalent labeling of a target protein.

-

Materials:

-

Target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

-

3-Bromopyridine-4-sulfonyl fluoride (or a derivative) stock solution in DMSO.

-

Quenching solution (e.g., 1 M dithiothreitol or β-mercaptoethanol).

-

-

Incubation:

-

Incubate the target protein (e.g., at a final concentration of 1-5 µM) with the sulfonyl fluoride compound (e.g., 10-50 µM) at a controlled temperature (e.g., 37 °C) for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Self-Validation: Include a vehicle control (DMSO only) and a heat-denatured protein control. Covalent labeling should be significantly reduced in the denatured control, demonstrating dependence on the native protein structure.

-

-

Quenching: Stop the reaction at each time point by adding the quenching solution to consume any unreacted compound.

-

Sample Preparation: Prepare the samples for analysis by intact protein mass spectrometry. This may involve desalting using a C4 ZipTip or other buffer exchange methods.

-

Analysis by Mass Spectrometry (LC-MS):

-

Analyze the samples to determine the mass of the protein.

-

Successful covalent labeling will result in a mass shift corresponding to the addition of the fragment's mass (minus HF). For the parent compound, this would be an increase of +237.9 Da (Mass of C₅H₂BrNSO₂).

-

Trustworthiness: The observation of a specific mass adduct that increases over time provides strong evidence of covalent modification. Further validation can be achieved through peptide mapping (digesting the protein and identifying the modified peptide and residue by MS/MS) to pinpoint the site of modification.

-

Safety and Handling

-

General Precautions: Handle 3-Bromopyridine-4-sulfonyl fluoride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: As with related compounds, it should be considered harmful if swallowed, and may cause skin and serious eye irritation. The compound is a combustible liquid.

-

Storage: Store in a cool, dark place. For long-term storage, keeping it at -20°C is recommended.[9]

Conclusion

3-Bromopyridine-4-sulfonyl fluoride is a high-value, bifunctional reagent with significant potential in medicinal chemistry and chemical biology. Its unique architecture allows for the rational design of selective covalent inhibitors through the combination of a tunable SuFEx warhead and a versatile cross-coupling handle. The strategic principles and protocols outlined in this guide provide a framework for researchers to leverage this powerful chemical tool in the pursuit of novel therapeutics and biological probes.

References

-

PubChem. (n.d.). 3-Bromo-4-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Geni, E., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]

-

Brugarolas, P., et al. (2018). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. Retrieved from [Link]

-

Carboni, D., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Pharma-Sources. Retrieved from [Link]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]

-

Geni, E., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. Retrieved from [Link]

-

Narayanan, A., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromopyridine-4-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-4-(trifluoromethoxy)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Nielsen, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group, Princeton University. Retrieved from [Link]

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

-

ResearchGate. (n.d.). Examples of functionalized arylsulfonyl fluorides as activity-based probes. Retrieved from [Link]

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles. Retrieved from [Link]

-

ChemRxiv. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-3-fluoropyridine-4-sulfonyl fluoride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. PubChemLite - 3-bromopyridine-4-sulfonamide (C5H5BrN2O2S) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 2-bromo-3-fluoropyridine-4-sulfonyl fluoride (C5H2BrF2NO2S) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. 3-Bromo-4-fluoropyridine 97 116922-60-2 [sigmaaldrich.com]

Structural Elucidation and Quality Control: 3-Bromopyridine-4-sulfonyl Fluoride

The following technical guide details the structural elucidation and quality control parameters for 3-Bromopyridine-4-sulfonyl fluoride , a specialized building block in SuFEx (Sulfur-Fluoride Exchange) click chemistry.

Executive Summary & Chemical Context

Molecule: 3-Bromopyridine-4-sulfonyl fluoride CAS: 1060802-34-9 (Analogous/Generic Reference) Role: SuFEx "Connective Hub" Core Application: Covalent protein modification, fragment-based drug discovery (FBDD).

This guide addresses the spectroscopic validation of the 3-bromopyridine-4-sulfonyl fluoride scaffold. Unlike standard alkyl halides, the sulfonyl fluoride (

Sample Preparation & Experimental Protocol

To ensure high-resolution data and prevent artifactual hydrolysis, strict adherence to the following preparation protocol is required.

Solvent Selection Strategy

-

Primary Choice: Chloroform-d (

) [1]-

Rationale: Sulfonyl fluorides are typically lipophilic.

minimizes solvent interaction with the

-

-

Secondary Choice: DMSO-

-

Rationale: Use only if the compound is a salt or highly polar.

-

Warning: DMSO is hygroscopic. Absorbed water can accelerate the hydrolysis of

to sulfonic acid (

-

Acquisition Workflow (DOT Visualization)

Figure 1: Optimized NMR acquisition workflow for hydrolytically sensitive SuFEx reagents.

1H NMR Spectrum Analysis

The proton spectrum of 3-bromopyridine-4-sulfonyl fluoride is defined by the electron-withdrawing nature of both the Bromine (C3) and the Sulfonyl Fluoride (C4) groups.

Predicted Chemical Shifts & Assignments ( , 400 MHz)

| Position | Proton | Type | Shift ( | Multiplicity | Coupling ( | Structural Logic |

| C2 | H2 | Ar-H | 8.95 – 9.10 | Singlet (s) | - | |

| C6 | H6 | Ar-H | 8.75 – 8.85 | Doublet (d) | ||

| C5 | H5 | Ar-H | 8.00 – 8.15 | Doublet (d) |

Mechanistic Interpretation

-

The "Deshielding Cascade":

-

The pyridine nitrogen lone pair creates a significant dipole, shifting

-protons (H2, H6) downfield (>8.5 ppm). -

The -SO2F group at C4 is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This causes H5 to appear significantly downfield compared to unsubstituted pyridine (typically ~7.2 ppm), pushing it into the 8.0+ ppm range.

-

-

Coupling Patterns:

-

H5-H6 Coupling: This is a classic vicinal coupling (

). In pyridines, this value is typically 4.5–5.5 Hz. -

H2: Appears as a singlet because its meta-coupling to H6 is often too small to resolve fully (<1 Hz) or results in a slight broadening.

-

19F NMR: The "Smoking Gun" for Purity

For SuFEx reagents, 19F NMR is superior to 1H NMR for assessing purity because the signal is distinct and free from solvent interference.

Spectral Features

-

Chemical Shift:

+64.0 to +66.0 ppm (relative to -

Multiplicity: Singlet (s). Note: Weak coupling to H5 may be observed as broadening, but is rarely resolved.

-

Impurity Alert (Hydrolysis):

-

If the S-F bond hydrolyzes, the signal at +65 ppm will decrease.

-

Fluoride Ion (

): If decomposition occurs, a peak at -120 to -150 ppm (depending on pH/solvent) may appear, indicating free fluoride. -

Sulfonic Acid: The hydrolysis product (

) is silent in 19F NMR. Disappearance of the +65 ppm signal without a new fluorine peak indicates hydrolysis.

-

13C NMR Spectrum Analysis

The carbon spectrum confirms the backbone and the oxidation state of the ipso-carbons.

Predicted Chemical Shifts ( )

| Carbon | Shift ( | Characteristics |

| C2 | 152.0 – 154.0 | High intensity, |

| C6 | 148.0 – 150.0 | High intensity, |

| C4 | 140.0 – 145.0 | Ipso to |

| C3 | 120.0 – 125.0 | Ipso to Br. Upfield due to heavy atom effect (Bromine). |

| C5 | 124.0 – 128.0 |

Self-Validating Logic Tree (Troubleshooting)

Use this logic flow to interpret ambiguous data.

Figure 2: Decision matrix for spectral validation.

References

-

Sharpless, K. B., et al. (2014). "SuFEx Click Chemistry for Late-Stage Functionalization." Angewandte Chemie International Edition.

-

Merck/Millipore Sigma. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Technical Whitepaper.

-

BenchChem. "1H and 13C NMR Spectral Analysis of 3-Bromopyridine Analogs." Application Note.

-

Royal Society of Chemistry. "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." Chemical Science.

-

PubChem. "Compound Summary: 3-Bromo-4-fluoropyridine (Precursor Data)." National Library of Medicine.

Sources

Technical Guide: 19F NMR Characterization of 3-Bromopyridine-4-sulfonyl fluoride

Executive Summary: The SuFEx Linchpin

3-Bromopyridine-4-sulfonyl fluoride is a high-value bifunctional building block in modern drug discovery. It serves as a dual-handle "linchpin" for modular synthesis:

-

The C3-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl diversity.

-

The C4-Sulfonyl Fluoride (

): A latent electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, reacting selectively with phenols or amines under specific activation, while remaining stable to standard hydrolytic conditions.

This guide provides the definitive spectroscopic parameters for identifying and validating this compound using 19F NMR , the primary quality control method for SuFEx hubs.

19F NMR Spectroscopic Profile

Diagnostic Parameters

Unlike carbon-fluorine (

| Parameter | Value / Range | Notes |

| Chemical Shift ( | +64.0 to +67.0 ppm | Referenced to |

| Multiplicity | Singlet (s) or Broad Singlet (br s) | Coupling to ring protons is often unresolved at standard field strengths (300-400 MHz). |

| Spin System | Long-range | |

| Solvent Effect | Shifts slightly downfield in polar aprotic solvents (DMSO- |

Structural Logic & Assignment

The chemical shift is heavily influenced by the electron-deficient pyridine ring and the ortho-bromo substituent.

-

Electronic Deshielding: The pyridine nitrogen (electron-withdrawing) and the sulfonyl group itself create a highly deshielded environment for the fluorine nucleus, pushing it into the +65 ppm range.

-

Steric Compression: The bulky Bromine atom at position 3 locks the sulfonyl group's conformation, potentially sharpening the signal by reducing rotational averaging, but also causing slight deshielding compared to the non-brominated analog.

Comparative Analysis (Impurity Exclusion)

Use the following table to distinguish the target product from common fluorinated impurities or starting materials.

| Species | Functional Group | Typical | Multiplicity |

| Target | Py-SO | +65.5 | Singlet |

| Hydrolysis Product | Py-SO | -120 to -130 | Singlet (Free Fluoride) |

| Fluorinating Agent | KHF | -150 to -160 | Broad Singlet |

| C-F Analog | Py-F (Ring Fluorine) | -60 to -100 | Multiplet (Large |

| Standard | Ph-CF | -63.7 | Singlet |

Experimental Protocols

Synthesis Workflow (Oxidative Chlorination-Fluorination)

The most robust route to this scaffold is the oxidative chlorination of the corresponding thiol or disulfide, followed by fluorination.

Step-by-Step Methodology:

-

Oxidation: Suspend 3-bromo-4-pyridinethiol in Acetonitrile/Water (5:1). Cool to 0°C.

-

Chlorination: Add Trichloroisocyanuric acid (TCCA) or bubble

gas to generate the sulfonyl chloride intermediate in situ. -

Fluorination (The "Pot" Method): Without isolation, add solid Potassium Bifluoride (

, 2.5 equiv) directly to the reaction mixture. -

Reaction: Stir at RT for 2 hours. The conversion of

to -

Workup: Dilute with EtOAc, wash with water (to remove excess fluoride salts), dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

groups are stable on silica.

NMR Sample Preparation & Acquisition

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.

-

Solvent:

(preferred for resolution) or DMSO- -

Internal Standard: Add 10

L of -

Acquisition Parameters:

-

Pulse Sequence: zgfigqn (Inverse gated decoupling) is recommended for quantitative integration, though standard coupled scans are sufficient for ID.

-

Spectral Width: Set to +100 ppm to -200 ppm to capture both the target and the internal standard.

-

Relaxation Delay (D1): Set to > 5 seconds. Sulfonyl fluorides can have long

relaxation times; short delays will under-integrate the signal.

-

Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the synthesis of 3-Bromopyridine-4-sulfonyl fluoride using 19F NMR.

Caption: Analytical workflow for validating Sulfonyl Fluoride formation via 19F NMR.

References

-

Foundational SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

-

Synthesis of Heteroaryl Sulfonyl Fluorides: Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl fluorides.[2] The Journal of Organic Chemistry, 71(3), 1080–1084. [Link]

-

19F NMR Reference Standards: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. [Link]

-

IUPAC Recommendations on NMR Referencing: Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. Pure and Applied Chemistry, 73(11), 1795–1818. [Link]

Sources

stability and storage conditions for 3-Bromopyridine-4-sulfonyl fluoride

Executive Summary

3-Bromopyridine-4-sulfonyl fluoride is a high-value bifunctional heterocyclic building block. It serves as a linchpin in medicinal chemistry, offering two distinct orthogonal reactivity handles: the sulfonyl fluoride (-SO₂F) for Sulfur-Fluoride Exchange (SuFEx) click chemistry, and the aryl bromide (-Br) for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

While sulfonyl fluorides are kinetically stable compared to their chloride counterparts, the electron-deficient nature of the pyridine ring in this specific scaffold renders the sulfonyl moiety susceptible to hydrolysis under suboptimal storage conditions.[1] This guide defines the critical parameters for maintaining compound integrity, preventing the liberation of corrosive hydrogen fluoride (HF), and ensuring reproducibility in drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | 3-Bromopyridine-4-sulfonyl fluoride |

| CAS Number | 2229049-79-8 |

| Molecular Formula | C₅H₃BrFNO₂S |

| Molecular Weight | 240.05 g/mol |

| Physical State | Low-melting solid or viscous oil (Lot dependent) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF |

| Key Hazards | Corrosive (Skin Corr.[1] 1B), Moisture Sensitive, HF generation |

Mechanistic Stability Analysis

To understand the storage requirements, one must understand the degradation pathways.

The SuFEx Stability Paradox

Sulfonyl fluorides are "privileged" electrophiles. The S–F bond (approx. 90 kcal/mol) is significantly stronger than the S–Cl bond, making the compound resistant to reduction and thermal decomposition.[1] However, this stability is kinetic , not thermodynamic.

In the presence of water, particularly at elevated pH or in the presence of nucleophilic catalysts (like the pyridine nitrogen within the molecule itself or external impurities), the sulfur center undergoes nucleophilic attack.[1]

The Pyridine Effect

The pyridine ring acts as an electron-withdrawing group, making the sulfur center more electrophilic (positive) than in a standard phenyl sulfonyl fluoride. This increases reactivity toward desired nucleophiles (good for chemistry) but also toward atmospheric moisture (bad for storage). Furthermore, the basic nitrogen on the pyridine ring can theoretically act as an internal base, catalyzing hydrolysis if the compound is stored in a concentrated, wet state.

Degradation Pathway (Hydrolysis)

The primary degradation product is 3-bromopyridine-4-sulfonic acid and Hydrogen Fluoride (HF) .[1]

-

Impact: The sulfonic acid is a strong acid that can protonate the pyridine ring, leading to salt formation and precipitation.

-

Safety: The generated HF can etch glass containers and poses a severe contact hazard.

Figure 1: Hydrolytic degradation pathway releasing corrosive HF.

Storage & Handling Protocols

Environmental Control[1]

-

Temperature:

-

Long-term (>1 month):-20°C . The reaction rate of hydrolysis drops significantly at sub-zero temperatures.

-

Short-term (Active use):2–8°C .

-

-

Atmosphere: Inert Gas (Argon/Nitrogen) is mandatory. The headspace of the vial must be purged after every use. Argon is preferred as it is heavier than air and blankets the solid/oil.

Containment Strategy

Unlike standard organics, the potential for HF generation dictates the container choice.[1]

-

Primary Container: Polypropylene (PP) or High-Density Polyethylene (HDPE) vials are safest.[1] They are impervious to HF etching.

-

Glass Vials: Acceptable only if the compound is strictly anhydrous. If moisture enters, HF will form and etch the glass, potentially leaching silicates into your reagent and compromising downstream cross-coupling reactions (silicates can poison Pd catalysts).[1]

-

Septa: Use Teflon-lined (PTFE) silicone septa.[1] Avoid rubber, which can degrade.

Handling Workflow

-

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent.

-

Aliquot: If frequent use is expected, split the master lot into single-use aliquots inside a glovebox or dry bag to minimize freeze-thaw cycles.

Figure 2: Lifecycle management from receipt to storage.

Quality Control (QC) & Validation

Because hydrolysis is the primary failure mode, standard LCMS is often insufficient (the sulfonic acid may not ionize well in positive mode or may elute in the void volume).[1]

19F NMR (The Gold Standard)

This is the most robust method for checking SuFEx reagents.

-

Protocol: Dissolve ~5 mg in anhydrous CDCl₃ or DMSO-d6.

-

Signal: Look for the sulfonyl fluoride peak.

-

Ar-SO₂F shift: Typically +60 to +65 ppm (relative to CFCl₃).

-

Fluoride ion (degradation): ~ -120 to -150 ppm (often broad due to HF/salt exchange).[1]

-

-

Acceptance Criteria: >95% integration of the sulfonyl fluoride peak vs. free fluoride/HF species.

LC-MS[1]

-

Method: Run in Negative Mode (ES-). Sulfonic acids ionize readily in negative mode.

-

Observation:

Safety Directives

WARNING: HF GENERATION Upon contact with water or mucous membranes, this compound hydrolyzes to release hydrofluoric acid.

-

PPE: Neoprene or Nitrile gloves (double gloved recommended). Safety glasses with side shields.[1]

-

Spill Cleanup: Do not wipe with water. Absorb with dry sand or chemically inert pads. Neutralize the area with saturated sodium bicarbonate solution after removing the bulk material.

-

First Aid: In case of skin contact, wash immediately with water and apply Calcium Gluconate gel . This is specific for HF burns and should be available in any lab using sulfonyl fluorides.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Enamine Ltd. (2021).[2] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link

-

ChemShuttle. (2024). "Product Data: 3-Bromopyridine-4-sulfonyl fluoride." ChemShuttle Catalog. Link

-

Wright, S. W., & Hallstrom, K. N. (2006).[3] "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." Journal of Organic Chemistry. Link

Sources

fundamental reactivity of the sulfonyl fluoride group on a pyridine scaffold

An In-Depth Technical Guide to the Fundamental Reactivity of the Pyridine Sulfonyl Fluoride Scaffold

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern chemical synthesis and drug discovery, the pyridine sulfonyl fluoride motif has emerged as a uniquely versatile and powerful functional group. This scaffold, characterized by a sulfonyl fluoride (-SO₂F) group appended to a pyridine ring, occupies a critical nexus between stability and controlled reactivity. Its significance lies in a remarkable chemical dichotomy: it serves as both a robust, benchtop-stable reagent for challenging synthetic transformations and as a precisely-tuned electrophilic "warhead" for forging covalent bonds with biological macromolecules.[1][2]

For synthetic chemists, pyridine-2-sulfonyl fluoride, often dubbed PyFluor, represents a superior solution for deoxyfluorination, overcoming the safety and selectivity issues of traditional reagents.[3] For medicinal chemists and chemical biologists, the sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and a privileged warhead for designing targeted covalent inhibitors that can engage a range of nucleophilic amino acid residues beyond cysteine.[4][5]

This guide provides an in-depth exploration of the fundamental reactivity of the pyridine sulfonyl fluoride scaffold. We will dissect the principles governing its synthesis, stability, and reactivity, offering field-proven insights into its application as both a synthetic tool and a bio-orthogonal probe. The content herein is designed for researchers, scientists, and drug development professionals seeking to harness the full potential of this exceptional chemical entity.

Part 1: Synthesis and Physicochemical Properties

Synthetic Strategies for Pyridine Sulfonyl Fluorides

The generation of pyridine sulfonyl fluorides can be achieved through several synthetic avenues, typically involving the conversion of more accessible sulfur-containing functional groups. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyridine ring.

Common synthetic routes include:

-

From Sulfonic Acids and Their Salts: This is a direct and increasingly popular method. Deoxyfluorination of sulfonic acids or their salts using reagents like thionyl fluoride or bench-stable solids such as Xtalfluor-E® provides a reliable pathway.[6][7] However, yields for pyridine derivatives can sometimes be modest with certain reagents due to side reactions like anhydride formation.[6][7]

-

From Sulfonyl Chlorides: Halogen exchange (halex) is a classic and widely used method. The corresponding pyridine sulfonyl chloride is treated with a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂).[8][9] The primary challenge lies in the purification, as the starting sulfonyl chloride and the product sulfonyl fluoride often have similar chromatographic properties, necessitating high conversion for clean product isolation.[8]

-

From Thiols or Disulfides: Oxidative fluorination provides another route. Heteroaromatic thiols can be oxidized (e.g., with sodium hypochlorite) to form a sulfonyl chloride intermediate, which is then subjected to a Cl-F exchange in situ.[9] Electrochemical methods have also been developed for this transformation.[9]

-

From Aminopyridines: A common route to sulfonyl halides involves the diazotization of an aminopyridine to form a diazonium salt, followed by a copper-catalyzed reaction with sulfur dioxide and a halide source (sulfonyl chlorination).[10] The resulting sulfonyl chloride can then be converted to the fluoride.

| Starting Material | Key Reagents | Advantages | Disadvantages & Considerations |

| Pyridine Sulfonic Acid / Salt | Thionyl Fluoride or Xtalfluor-E® | Direct conversion from stable precursors.[7] | Can require harsh conditions (high temp); potential for low yields with some pyridine isomers.[6] |

| Pyridine Sulfonyl Chloride | KF, KHF₂, CsF | Utilizes readily available sulfonyl chlorides. | Product purification can be difficult; requires complete conversion.[8] |

| Pyridinethiol | NaOCl, KHF₂ | Good for a variety of heteroaromatic thiols.[9] | Involves multiple steps in one pot (oxidation, then fluorination). |

| Aminopyridine | 1. NaNO₂, HBF₄2. SO₂, CuCl3. KF | Starts from common and inexpensive building blocks.[10] | Multi-step process involving potentially unstable diazonium intermediates. |

Physicochemical Properties and Stability

The reactivity of the sulfonyl fluoride is profoundly influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the pyridine nitrogen enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack compared to a simple benzene sulfonyl fluoride.

A key advantage of sulfonyl fluorides over their chloride counterparts is their superior stability. Pyridine-2-sulfonyl fluoride (PyFluor) is a low-melting solid that is remarkably stable, showing no detectable decomposition after being stored on the benchtop for over a month.[3] It is stable in aqueous emulsions and can even withstand silica gel chromatography.[3] This contrasts sharply with sulfonyl chlorides, which are often sensitive to moisture, and with many traditional fluorinating agents (like DAST), which can be thermally unstable and hazardous.[3]

However, the stability of heteroaromatic sulfonyl halides is position-dependent. For pyridines, the trend in stability for the corresponding chlorides is generally: β-isomers (3-position) > α-isomers (2-position) > γ-isomers (4-position).[11][12] The α- and γ-isomers are more prone to decomposition via SO₂ extrusion.[11][12] While the fluorides are universally more stable than the chlorides, these underlying electronic factors remain relevant to their reactivity.

Part 2: The Dichotomy of Reactivity

The utility of the pyridine sulfonyl fluoride scaffold stems from its ability to act in two distinct chemical roles, driven by different modes of activation.

Role 1: The Deoxyfluorination Reagent (PyFluor)

Pyridine-2-sulfonyl fluoride is a premier reagent for the deoxyfluorination of alcohols, a critical transformation in medicinal chemistry for introducing fluorine to modulate a molecule's properties.[13][14]

Mechanism and Causality: The reaction is not a simple nucleophilic substitution at sulfur. It proceeds via a base-assisted addition of the alcohol to the sulfonyl fluoride.[3][15] A strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is essential. The proposed mechanism involves the base deprotonating the alcohol, which then attacks the electrophilic sulfur center. The protonated base subsequently acts as a fluoride shuttle and leaving group stabilizer, facilitating the formation of a pyridinesulfonate ester intermediate. This intermediate is then fluorinated by the fluoride source generated in situ.[3][15]

Field-Proven Advantages: The choice of PyFluor over reagents like DAST is driven by its superior performance profile.

| Feature | Pyridine-2-sulfonyl Fluoride (PyFluor) | Diethylaminosulfur Trifluoride (DAST) |

| Selectivity | High; minimal elimination side products.[15] | Poor; frequently affords significant elimination byproducts.[3] |

| Safety & Stability | High thermal stability; not water-sensitive; can be stored at room temp.[3] | Thermally unstable; can decompose violently. Reacts violently with water. |

| Handling | Low-melting crystalline solid, easy to handle. | Liquid, requires careful handling and refrigeration. |

| Purification | Generally straightforward due to high chemoselectivity.[14] | Often complicated by the presence of byproducts. |

Role 2: The Bio-Reactive Warhead

When not used as a reagent to deliver fluorine, the sulfonyl fluoride group itself becomes the key reactive handle, enabling SuFEx click chemistry and the formation of covalent protein adducts.

SuFEx is a powerful click chemistry reaction that involves the exchange of the fluoride on a sulfur(VI) hub with a nucleophile.[1][4] The S-F bond, while stable in many contexts, can be selectively activated to react with nucleophiles like phenols (or silyl-protected phenols) and certain amines.[4] This reaction is characterized by high efficiency, broad functional group tolerance, and often proceeds under mild, metal-free conditions, making it ideal for late-stage functionalization in drug discovery and for bioconjugation.[4][16]

The reaction of a pyridine sulfonyl fluoride with a phenol, for example, rapidly and cleanly forms a stable aryl sulfonate linkage. This strategy has been used to functionalize complex drug molecules and to synthesize compound libraries for screening.[16][17]

The most impactful application of the pyridine sulfonyl fluoride scaffold in drug development is its use as a covalent warhead.[5] Targeted covalent inhibitors offer advantages of increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[18]

While traditional covalent drugs primarily target the nucleophilic thiol of cysteine residues, the sulfonyl fluoride group expands the repertoire of targetable amino acids to include tyrosine, lysine, serine, and histidine.[2][5] This is a paradigm shift, as it opens up a much larger portion of the proteome for covalent drug design.[19]

Mechanism of Covalent Modification: The reactivity of the sulfonyl fluoride within a protein binding site is highly context-dependent.[4] The protein's local microenvironment must activate the otherwise stable S-F bond. This activation is often achieved through hydrogen bonding or general base catalysis provided by nearby amino acid residues, which polarize the S-F bond and/or deprotonate the incoming nucleophilic residue (e.g., the hydroxyl group of tyrosine).[20][21]

For instance, in the development of a covalent BCL6 inhibitor, a sulfonyl fluoride was designed to react with Tyrosine 58. The proximity of an arginine residue in the binding pocket was reasoned to facilitate the deprotonation of the tyrosine hydroxyl group, promoting its nucleophilic attack on the sulfonyl fluoride warhead.[21]

| Amino Acid | Nucleophilic Group | General Requirement for Reactivity | Resulting Linkage |

| Tyrosine | Phenolic Hydroxyl (-OH) | Activation by proximal basic residues to deprotonate the phenol.[21] | Aryl Sulfonate |

| Lysine | Epsilon Amino (-NH₂) | Proximity and favorable pKa environment.[22] | Sulfonamide |

| Serine/Threonine | Aliphatic Hydroxyl (-OH) | Highly activated environment (e.g., catalytic triad of serine proteases).[2] | Alkyl Sulfonate |

| Histidine | Imidazole Nitrogen | Favorable orientation and protonation state.[2] | N-Sulfonyl Imidazole |

Part 3: Validated Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for key transformations discussed in this guide.

Protocol 1: Deoxyfluorination of a Secondary Alcohol using PyFluor

This protocol is adapted from Doyle and colleagues' seminal work on PyFluor.[3][23]

Objective: To convert a secondary alcohol to its corresponding alkyl fluoride with high selectivity.

Materials:

-

Substrate alcohol (e.g., 1-(4-methoxyphenyl)ethanol) (1.0 mmol, 1.0 equiv)

-

Pyridine-2-sulfonyl fluoride (PyFluor) (1.1 mmol, 1.1 equiv, 177 mg)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 2.0 equiv, 300 µL)

-

Anhydrous Toluene (1.0 mL)

-

Magnetic stir bar and a 4 mL screw-cap vial

Procedure:

-

To the 4 mL vial containing a magnetic stir bar, add the substrate alcohol (1.0 mmol).

-

Add anhydrous toluene (1.0 mL) to dissolve the substrate.

-

Add Pyridine-2-sulfonyl fluoride (177 mg). Note: PyFluor is a low-melting solid and can be conveniently dispensed as a liquid if warmed slightly.

-

Under ambient atmosphere, add DBU (300 µL) to the stirred mixture. An exotherm may be observed upon addition, corresponding to the formation of the sulfonate ester.

-

Seal the vial and stir the mixture at room temperature. The reaction progress is often accompanied by the formation of a pale yellow to orange precipitate.

-

Monitor the reaction by TLC or LC-MS. Typical reaction times can range from 12 to 48 hours depending on the substrate.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (to remove DBU) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure alkyl fluoride.

Protocol 2: Model SuFEx Reaction for Aryl Sulfonate Formation

This protocol is based on the principles of late-stage functionalization via SuFEx chemistry.[16]

Objective: To couple a pyridine sulfonyl fluoride with a phenol to form a stable sulfonate ester linkage.

Materials:

-

Phenolic substrate (e.g., 4-hydroxybiphenyl) (0.1 mmol, 1.0 equiv)

-

Pyridine-3-sulfonyl fluoride (0.12 mmol, 1.2 equiv)

-

Triethylamine (TEA) or another suitable base (0.3 mmol, 3.0 equiv)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) (0.5 mL)

-

Magnetic stir bar and a 2 mL screw-cap vial

Procedure:

-

In the 2 mL vial, dissolve the phenolic substrate (0.1 mmol) in the chosen solvent (0.5 mL).

-

Add the pyridine-3-sulfonyl fluoride (1.2 equiv).

-

Add the base (e.g., TEA, 3.0 equiv) to the solution.

-

Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) to drive the reaction to completion.

-

Monitor the reaction by LC-MS for the formation of the desired product mass and consumption of starting materials. Reactions are often complete within 1-4 hours.

-

Upon completion, the solvent can be removed in vacuo.

-

The crude product can be dissolved in a suitable solvent (e.g., DMSO) for direct use in biological screening or purified via preparatory HPLC or silica gel chromatography.

Conclusion and Future Outlook

The pyridine sulfonyl fluoride scaffold represents a masterful convergence of stability and tailored reactivity. Its dual identity as a safe and selective deoxyfluorinating agent (PyFluor) and as a versatile, bio-orthogonal warhead for SuFEx chemistry and covalent inhibitor design places it at the forefront of modern chemical innovation.[5][13] The ability to precisely control its reactivity—activating it for substitution with bases for synthesis, or relying on a protein's microenvironment for covalent modification—provides an unparalleled level of chemical control.

Looking forward, the applications of this privileged scaffold are set to expand. In drug discovery, the move towards targeting non-cysteine residues is gaining significant momentum, and pyridine sulfonyl fluorides are perfectly positioned to lead this charge, enabling the pursuit of previously "undruggable" targets.[19][24] In chemical biology and materials science, the reliability of SuFEx click chemistry will continue to drive the development of novel bioconjugates, functionalized materials, and sophisticated molecular probes.[25][26] A deep understanding of its fundamental reactivity is, therefore, not just an academic exercise but a prerequisite for any scientist aiming to innovate at the cutting edge of molecular science.

References

-

Foth, P. J., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. [Link]

-

Chen, Y., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. [Link]

-

Zhang, T., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications. [Link]

-

Sato, K., et al. (2026). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. The Journal of Organic Chemistry. [Link]

-

Chepyshev, S. V., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

-

Chepyshev, S. V., et al. (2024). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. [Link]

-

Xu, Y., et al. (2022). Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface. ACS Chemical Biology. [Link]

-

Foth, P. J., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

-

Unknown Author. Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. [Link]

-

Narayanan, A., & Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Current Opinion in Chemical Biology. [Link]

-

Gicquel, M., & Noël, T. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. [Link]

-

Le, C. M., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

- Unknown Author. (2021). Synthesis method of pyridine-3-sulfonyl chloride.

-

Davies, J. A., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]

-

Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ResearchGate. [Link]

-

Kim, H., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

-

Mondal, M., et al. (2021). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Bioconjugate Chemistry. [Link]

-

Otava Chemicals. SuFEx handle fragment library. [Link]

-

The Doyle Group. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. [Link]

-

Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar. [Link]

-

Liu, Z., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link]

-

Sletten, E. T., et al. (2021). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. ACS Chemical Biology. [Link]

-

Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. PubMed. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

-

Serbetci, D., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. ResearchGate. [Link]

-

Reidenbach, A. G., et al. (2025). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. [Link]

Sources

- 1. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods | Department of Chemistry [chem.web.ox.ac.uk]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]

- 10. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemimpex.com [chemimpex.com]

- 14. PyFluor - Enamine [enamine.net]

- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uh-ir.tdl.org [uh-ir.tdl.org]

- 19. otavachemicals.com [otavachemicals.com]

- 20. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyridine-2-sulfonyl Fluoride | 878376-35-3 | TCI AMERICA [tcichemicals.com]

- 24. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. semanticscholar.org [semanticscholar.org]

Methodological & Application

using 3-Bromopyridine-4-sulfonyl fluoride in Sulfur(VI) Fluoride Exchange click chemistry

Executive Summary

This guide details the application of 3-Bromopyridine-4-sulfonyl fluoride (3-Br-Py-4-SF) as a bifunctional "hub" module in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike standard SuFEx reagents, this compound integrates a heteroaromatic core with two orthogonal reactive handles:

-

The Sulfonyl Fluoride (-SO₂F): A "sleeping" electrophile for SuFEx ligation with phenols or amines.

-

The Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

This dual-reactivity profile allows researchers to construct complex heteroaromatic libraries or covalent probes with precise modularity, ideal for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Chemical Properties & Mechanistic Insight[1][2][3][4][5]

The "Pyridine Effect" on SuFEx

The pyridine core significantly alters the reactivity of the sulfonyl fluoride group compared to standard benzenesulfonyl fluorides.

-

Electronic Activation: The electron-deficient nature of the pyridine ring (particularly at the C4 position) withdraws electron density from the sulfur center. This makes the S(VI) atom more electrophilic , increasing the rate of SuFEx exchange with nucleophiles compared to phenyl analogs.

-

Stability: despite increased reactivity, the S-F bond retains high resistance to hydrolysis and reduction, a hallmark of SuFEx chemistry.[1]

-

Ortho-Effect: The bromine atom at the C3 position provides steric influence that can prevent "runaway" reactivity with off-target biological nucleophiles, while remaining accessible for synthetic coupling.

Bifunctional Workflow Logic

The power of 3-Br-Py-4-SF lies in its orthogonality. The SuFEx reaction is typically driven by base or silicon activation, while the Bromine handle requires transition metal catalysis.[2]

Figure 1: Orthogonal workflows for 3-Bromopyridine-4-sulfonyl fluoride. Path A is generally preferred to avoid potential interference of the -SO₂F group with sensitive Pd-catalysts.

Experimental Protocols

Protocol A: SuFEx Ligation (S-O Bond Formation)

Objective: Coupling 3-Br-Py-4-SF with a phenol to create a sulfonate linkage. Scope: This protocol uses DBU as a base activator.[2] For silicon-protected phenols (silyl ethers), use BTMG or fluoride sources (TBAF).

Materials:

-

3-Bromopyridine-4-sulfonyl fluoride (1.0 equiv)

-

Phenolic substrate (1.1 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

-

Solvent: Acetonitrile (MeCN) or DCM (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic substrate (1.0 mmol) in anhydrous MeCN (5 mL).

-

Reagent Addition: Add 3-Bromopyridine-4-sulfonyl fluoride (1.0 mmol, 240 mg). Stir until dissolved.

-

Activation: Add DBU (1.2 mmol, 180 µL) dropwise at room temperature (25°C).

-

Note: The reaction is often exothermic. If scaling up (>1g), cool to 0°C during addition.

-

-

Monitoring: Monitor by TLC or LC-MS. The reaction is typically complete within 15–60 minutes due to the activated pyridine core.

-

Look for: Disappearance of the sulfonyl fluoride peak and appearance of the sulfonate ester.

-

-

Workup: Dilute with EtOAc (20 mL) and wash with 0.5 M HCl (2 x 10 mL) to remove DBU and unreacted pyridine species. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The sulfonate linkage is stable on silica.

Protocol B: SuFEx Ligation (S-N Bond Formation)

Objective: Coupling with a primary or secondary amine to form a sulfonamide. Critical Note: Pyridine sulfonyl fluorides are highly reactive toward amines. Excess base can lead to side reactions.

Step-by-Step Procedure:

-

Dissolution: Dissolve 3-Br-Py-4-SF (1.0 equiv) in THF.

-

Amine Addition: Add the amine (1.1 equiv) and TEA (Triethylamine, 1.5 equiv).

-

Reaction: Stir at Room Temperature.

-

Optimization: If the amine is non-nucleophilic, heat to 50°C. If the amine is valuable/scarce, use the Ca(NTf₂)₂ protocol (5 mol%) which activates the fluoride leaving group without strong bases [1].

-

Protocol C: Post-SuFEx Suzuki Coupling

Objective: Functionalizing the C3-Bromine position after the SuFEx linkage is established.

Materials:

-

SuFEx Product (from Protocol A/B) (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: Dioxane/Water (4:1)

Procedure:

-

Degassing: Combine the SuFEx product, boronic acid, base, and solvent in a vial. Sparge with Nitrogen for 5 minutes.

-

Catalyst: Add Pd(dppf)Cl₂ quickly and seal the vial.

-

Heating: Heat to 80–90°C for 4–12 hours.

-

Stability Check: The SuFEx sulfonate/sulfonamide bond is generally stable to these basic aqueous conditions.

-

-

Workup: Standard extraction with EtOAc.

Data & Optimization Guide

Reactivity Comparison Table

Relative rates of SuFEx exchange for common sulfonyl fluorides.

| Core Structure | Electronic Nature | Reactivity (vs Phenol) | Hydrolysis Stability | Recommended Base |

| Phenyl-SO₂F | Neutral | Moderate (Hours) | High | DBU / BTMG |

| 4-Nitro-Phenyl-SO₂F | Electron Poor | High (Minutes) | Moderate | TEA / DIEA |

| 3-Br-Pyridine-4-SO₂F | Very Electron Poor | Very High (<30 min) | High | DIEA / DBU |

| Alkyl-SO₂F | Electron Rich | Low (Hours/Days) | Very High | DBU (Heat req.) |

Troubleshooting "The Scientist's Notebook"

| Problem | Probable Cause | Solution |

| Rapid Hydrolysis | Wet solvents or high pH in aqueous buffers. | Use anhydrous MeCN/DCM. If aqueous buffer is required (biological), keep pH < 8.0. |

| No Reaction (Coupling) | Oxidative addition to C-Br is slow. | Switch to a more active catalyst like Pd(dtbpf)Cl₂ or XPhos Pd G3 . |

| Regioselectivity Issues | Nucleophile attacking C4 (SNAr) instead of Sulfur. | This is rare for -SO₂F but possible with thiolates. Use "harder" nucleophiles (O, N) or lower temperature (-78°C). |

Applications in Drug Discovery[3][4][5][7][8][9]

Covalent Inhibition (Targeted Covalent Inhibitors - TCI)

The -SO₂F group targets Tyrosine, Lysine, or Serine residues in protein binding pockets.

-

Design Strategy: Use the 3-Br-Py-4-SF scaffold. Attach a target-specific ligand via the Bromine handle (Suzuki coupling). The pyridine-sulfonyl fluoride moiety acts as the "warhead."

-

Mechanism: The ligand binds the protein, positioning the -SO₂F near a nucleophilic residue.[3] The "proximity effect" drives the covalent bond formation (SuFEx), permanently silencing the target.

DNA-Encoded Libraries (DEL)

SuFEx is compatible with DNA tags due to its water tolerance (at neutral pH). 3-Br-Py-4-SF is an excellent "capping" agent for amine-functionalized DNA-conjugates.

Visualization of Reaction Pathway[3]

Figure 2: The concerted substitution mechanism at the Sulfur(VI) center.

References

-

Multidimensional SuFEx Click Chemistry: Li, S., Wu, P., Moses, J. E., & Sharpless, K. B. (2017).[3][4] Angewandte Chemie International Edition.

-

SuFEx Activation with Ca(NTf2)2: Mahajan, J. P., et al. (2019). Chemical Science.

-

Sulfonyl Fluorides in Chemical Biology: Jones, L. H. (2018). ACS Medicinal Chemistry Letters.

-

Synthesis of Heteroaromatic Sulfonyl Fluorides: Wright, S. W., & Hallstrom, K. N. (2006). Journal of Organic Chemistry.

Disclaimer: Always consult the specific Safety Data Sheet (SDS) for 3-Bromopyridine-4-sulfonyl fluoride before handling. Sulfonyl fluorides are covalent modifiers and should be treated as potential sensitizers.

Sources

3-Bromopyridine-4-sulfonyl fluoride as a covalent warhead in drug design

Application Note: 3-Bromopyridine-4-sulfonyl fluoride as a Modular Warhead for Targeted Covalent Inhibitors (TCIs)

Executive Summary

This guide details the application of 3-Bromopyridine-4-sulfonyl fluoride (3-Br-Py-4-SF) in the design of covalent probes and therapeutic candidates. Unlike traditional acrylamide warheads that target cysteine, sulfonyl fluorides (SF) exploit Sulfur-Fluoride Exchange (SuFEx) chemistry to target distal nucleophiles—specifically Tyrosine (Tyr), Lysine (Lys), and Histidine (His)—which are more prevalent in the human proteome.

The 3-Br-Py-4-SF scaffold is a "privileged" building block because it is bifunctional:

-

The Sulfonyl Fluoride (C4): A latent electrophile that is stable in plasma but highly reactive within the structured environment of a protein binding pocket.[1]

-

The Bromine Handle (C3): A synthetic entry point for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid attachment of recognition elements (ligands) without disturbing the warhead.

Mechanism of Action: The SuFEx Paradigm

The efficacy of 3-Br-Py-4-SF relies on the unique properties of the S(VI)-F bond. It possesses high bond energy (stability) but can be activated by the local protein environment (e.g., H-bond networks or proximity to a basic residue).

-

Selectivity: The pyridine nitrogen at the 1-position exerts an electron-withdrawing inductive effect, increasing the electrophilicity of the sulfur center at C4 compared to benzene-sulfonyl fluorides. The 3-bromo substituent further tunes this reactivity and provides steric bulk that may assist in orienting the warhead.

-

Reaction: The nucleophilic side chain (e.g., Tyr-OH) attacks the sulfur center, displacing fluoride (F⁻) to form a stable sulfonate (or sulfonamide) linkage.

Figure 1: Mechanism of SuFEx-Mediated Protein Labeling

Caption: Kinetic mechanism of covalent inhibition. The inhibitor first binds reversibly (

Synthetic Protocol: Warhead Installation

Note: This protocol describes the attachment of the 3-Br-Py-4-SF warhead to a pre-synthesized ligand (R-B(OH)2) via Suzuki Coupling. This approach preserves the sensitive SF group.

Reagents Required:

-

3-Bromopyridine-4-sulfonyl fluoride (CAS: Custom/Commercial)

-

Ligand-Arylboronic acid (R-B(OH)2)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2

-

Base: K3PO4 (mild base preferred over carbonates to prevent SF hydrolysis)

-

Solvent: 1,4-Dioxane (anhydrous)

Protocol:

-

Preparation: In a glovebox or under Argon, charge a microwave vial with 3-Bromopyridine-4-sulfonyl fluoride (1.0 equiv), Ligand-Boronic acid (1.1 equiv), Pd(dppf)Cl2 (0.05 equiv), and anhydrous K3PO4 (2.0 equiv).

-

Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to warhead).

-

Reaction: Seal and heat to 80°C for 4-6 hours . Critical: Do not exceed 100°C as thermal decomposition of the SF group may occur.

-

Workup: Cool to RT. Filter through a celite pad. Dilute with EtOAc and wash with brine.

-

Purification: Flash chromatography (Hex/EtOAc). Note: Avoid methanol in purification as it can react with activated SF groups over time.

Biochemical Protocol: Determination of

To validate the warhead, you must determine the efficiency of covalent bond formation. The ratio

Experimental Setup:

-

Enzyme: Target kinase/enzyme (10 nM final).

-

Substrate: Fluorogenic peptide or ATP (at

concentration). -

Inhibitor: Serial dilution (e.g., 0, 10 nM, 50 nM, ... 10 µM).

-

Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100. Avoid DTT/BME (reducing agents can interfere).

Step-by-Step Workflow:

-

Incubation: Prepare a 96-well plate. Add Enzyme and Inhibitor.[2][3]

-

Time-Course: Incubate for varying times (

= 0, 15, 30, 60, 120 min). -

Activity Measurement: At each time point, dilute an aliquot 1:100 into the Substrate solution to "jump" the reaction and measure residual activity (

). -

Data Processing:

-

Calculate

for each inhibitor concentration -

Plot

vs. -

Fit to the hyperbolic equation:

-

Data Interpretation Table:

| Parameter | Definition | Target Value (Good Candidate) |

| Reversible binding affinity | < 1 µM | |

| Max rate of covalent bond formation | > 0.01 min⁻¹ | |

| Specificity constant (efficiency) | > 1,000 M⁻¹s⁻¹ |

Validation Protocol: Intact Protein Mass Spectrometry

Confirmation of the covalent adduct is mandatory. A "hit" in an activity assay could be a false positive (aggregator). MS provides definitive proof.

Workflow Diagram:

Caption: MS workflow for validating covalent engagement. The mass shift corresponds to the inhibitor minus the leaving fluoride.

Calculation of Mass Shift:

Unlike reversible binders, the mass of the protein changes.

-

Note: The protein loses a proton (1 Da) and the inhibitor loses Fluoride (19 Da).

-

Example:

-

Protein MW: 25,000 Da

-

Inhibitor MW: 350 Da

-

Expected Adduct Mass:

.

-

Troubleshooting & Expert Tips

-

Stability in DMSO: 3-Br-Py-4-SF stock solutions (10 mM) are stable in anhydrous DMSO for months at -20°C. Avoid frequent freeze-thaw cycles which introduce moisture.

-

Buffer Selection: Avoid Tris buffer if possible, or keep pH < 7.5. While SF is relatively orthogonal to amines compared to sulfonyl chlorides, high concentrations of Tris at high pH can slowly react. HEPES or PBS are safer.

-

Non-Specific Labeling: If you observe multiple adducts (+1, +2, +3 additions), your warhead is too reactive ("hot").

-

Solution: Add steric bulk near the sulfonyl group or lower the pH of the assay to 7.0 to reduce the nucleophilicity of surface lysines.

-

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H. (2015). "Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes." ACS Chemical Biology. Link[4]

-

Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. Link

-

London, N., et al. (2020). "Covalent docking of sulfonyl fluorides to target tyrosine residues."[2][5][6] Journal of Chemical Information and Modeling. Link

Sources

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]